molecular formula C14H10N2O2 B11950812 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl- CAS No. 61760-26-7

2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl-

Cat. No.: B11950812
CAS No.: 61760-26-7
M. Wt: 238.24 g/mol
InChI Key: SAGNZOWBDHLCJD-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-Phenyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione (CAS: 61760-26-7) is a heterocyclic compound with the molecular formula C₁₄H₁₀N₂O₂ and a molecular weight of 238.24 g/mol . Its structure consists of a pyrido[1,2-a]pyrimidine core fused with a phenyl group at the 3-position, creating a planar bicyclic system with two ketone groups at positions 2 and 4 . The compound exhibits moderate polarity due to its carbonyl groups and aromatic rings, influencing its solubility in organic solvents like DMF and ethanol .

Synthesis The synthesis typically involves condensation of 2-aminopyridine derivatives with malonic acid or diethyl malonate under reflux conditions. For example, 8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione (a precursor) is prepared by reacting 4-methyl-2-aminopyridine with diethyl malonate . Subsequent functionalization with phenyl groups is achieved via Claisen-Schmidt condensation using substituted benzaldehydes . High yields (up to 98%) are reported when using triethyl orthoformate (TEF) and DMF as catalysts .

Properties

CAS No.

61760-26-7

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

3-phenylpyrido[1,2-a]pyrimidine-2,4-dione

InChI

InChI=1S/C14H10N2O2/c17-13-12(10-6-2-1-3-7-10)14(18)16-9-5-4-8-11(16)15-13/h1-9,12H

InChI Key

SAGNZOWBDHLCJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)N=C3C=CC=CN3C2=O

Origin of Product

United States

Preparation Methods

Bigenelli Condensation with Aminopyridines

The Bigenelli reaction remains a cornerstone for constructing the pyrido[1,2-a]pyrimidine scaffold. A modified one-pot protocol enables the synthesis of 3-phenyl derivatives via condensation of 2-aminopyridine, diethyl malonate, and benzaldehyde derivatives. Key parameters include:

  • Catalyst : Bismuth triflate (Bi(OTf)₃) and 1,8-diazabicycloundec-7-ene (DBU) synergistically accelerate cyclization.

  • Solvent : Dioxane or dimethylformamide (DMF) ensures homogeneity and facilitates intermediate stabilization.

  • Temperature : Reflux conditions (100–130°C) optimize ring closure while minimizing side reactions.

Table 1: Representative Yields for Bigenelli-Derived 3-Phenyl Analogs

Benzaldehyde SubstituentReaction Time (h)Yield (%)
None (Ph)1278
4-Cl1472
4-NO₂1665

Copper-Catalyzed Tandem Ullmann/Amidation

A CuI-mediated approach constructs multisubstituted derivatives through sequential C–N bond formation and cyclization. This method excels in introducing aryl groups at position 3:

  • Substrates : 2-halopyridines and (Z)-3-amino-3-phenylacrylate esters.

  • Conditions : 20 mol% CuI, KHCO₃ base, DMF at 130°C.

Table 2: CuI-Catalyzed Synthesis Optimization

Halide (X)Ester Group (R)Yield (%)
BrPh89
Cl4-Cl-Ph72
ICF₃63

Post-Condensation Functionalization

Acetylation at Position 3

Acetyl chloride reacts with the parent compound under mild conditions to install acetyl groups, critical for subsequent derivatization:

  • Base : Potassium carbonate (K₂CO₃) and dimethylaminopyridine (DMAP) suppress enolization.

  • Solvent : DMF at room temperature achieves quantitative conversion.

Equation :

3-Phenyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione+CH₃COClK₂CO₃, DMAP3-Acetyl Derivative\text{3-Phenyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione} + \text{CH₃COCl} \xrightarrow{\text{K₂CO₃, DMAP}} \text{3-Acetyl Derivative}

Michael Addition-Condensation for Pyrazolo Hybrids

3-Acetyl intermediates undergo condensation with aryl aldehydes and hydrazine hydrate to yield pyrazolo-fused analogs:

  • Conditions : Anhydrous K₂CO₃ in DMF, 60–80°C.

  • Scope : Electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) enhance reaction rates.

Table 3: Pyrazolo Hybrid Synthesis Efficiency

AldehydeReaction Time (h)Yield (%)
4-NO₂-C₆H₄CHO682
4-Cl-C₆H₄CHO875
C₆H₅CHO1068

Catalytic System Innovations

Bismuth Triflate vs. Conventional Acids

Bi(OTf)₃ outperforms POCl₃ and H₂SO₄ by minimizing halogenation side products and enabling room-temperature reactions:

Table 4: Catalyst Comparison for Cyclocondensation

CatalystTemperature (°C)Yield (%)Purity (%)
Bi(OTf)₃257898
POCl₃1106585
H₂SO₄1205879

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of intermediates, while ethereal solvents (THF) favor slower, controlled growth:

Figure 1 : Solvent polarity vs. reaction rate for Bigenelli condensation.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Scalable synthesis employs tubular reactors with:

  • Residence Time : 30–45 minutes.

  • Temperature Gradient : 90°C (inlet) to 130°C (outlet).

  • Throughput : 5 kg/h with 92% yield.

Purification Protocols

  • Crystallization : Ethanol/water mixtures (7:3 v/v) remove unreacted aldehydes.

  • Chromatography : Silica gel with CH₂Cl₂/EtOAc (8:2) isolates regioisomers.

Comparative Analysis of Synthetic Routes

Table 5: Method Efficiency Metrics

MethodAvg. Yield (%)Purity (%)Scalability
Bigenelli Condensation7595High
CuI-Catalyzed Cyclization8597Moderate
Michael Addition7090Low

Chemical Reactions Analysis

Types of Reactions

2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl- undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may yield amine derivatives, and substitution reactions may yield various substituted pyrido[1,2-a]pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits a range of biological activities, making it a candidate for drug development:

  • Anticancer Activity: Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, studies have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell division .
  • Anti-inflammatory Properties: The compound has been shown to inhibit the expression of inflammatory mediators such as tumor necrosis factor-alpha and inducible nitric oxide synthase. This suggests potential use in treating inflammatory diseases .
  • Antimicrobial Activity: Derivatives have demonstrated promising antimicrobial properties against bacteria such as Staphylococcus aureus and fungi like Candida albicans. A systematic evaluation using disc diffusion methods revealed that certain Schiff bases derived from this compound exhibited potent antibacterial activity .

Biochemical Research

The compound serves as a useful tool in biochemical studies:

  • Enzyme Inhibition Studies: It is investigated for its potential as an enzyme inhibitor, particularly in relation to enzymes involved in metabolic pathways associated with diseases .
  • Fluorophore for DNA Sequencing: Due to its optical properties, it has been utilized as a fluorophore in DNA sequencing techniques, enhancing the accuracy and efficiency of genetic analysis .

Material Science

In the field of materials science:

  • Polymer Synthesis: The compound can be employed in the synthesis of polyesters and other polymers, reacting with halides to form alkylating agents that are useful for producing advanced materials .

Antitumor Study

A study focusing on the effects of pyrido[1,2-a]pyrimidine derivatives on MCF-7 cells demonstrated that compounds M1 and M5 significantly reduced cell viability compared to controls. Docking studies indicated strong binding interactions with dihydrofolate reductase (DHFR), suggesting a mechanism for their anticancer effects .

Antimicrobial Evaluation

A systematic evaluation using disc diffusion methods showed that specific Schiff bases derived from 2H-Pyrido[1,2-a]pyrimidine exhibited potent antibacterial activity against Staphylococcus aureus, with some compounds surpassing traditional antibiotics in effectiveness .

Mechanism of Action

The mechanism of action of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Structural Analogues

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
8-Methyl-3-phenyl derivative Methyl at C8, phenyl at C3 252.28 Enhanced lipophilicity; improved antimicrobial activity
5-Substituted-8-methyl-PPMDO Varied substituents at C5 260–300 Broad-spectrum bioactivity; higher yields (93–97%) with electron-withdrawing groups
3-(4-Nitrophenyl) derivative Nitrophenyl at C3 283.24 Strong urease inhibition (IC₅₀ = 2.1 µM); planar crystal structure
Spiro-annulated derivatives Spiro-fused isoxazole rings 320–350 Unique 3D geometry; selective anti-cervical cancer activity (IC₅₀ = 8.7 µM)

Key Research Findings

Stereoelectronic Effects : The phenyl group at C3 enhances resonance stabilization, increasing thermal stability (decomposition temperature >250°C) .

Catalytic Advantages: Nano-catalysts like ErCl₃ and CuFe₂O₄ reduce reaction times by 50% compared to traditional methods .

Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., -NO₂, -Cl) at the phenyl ring improve bioactivity but reduce solubility. Methyl groups at C8 optimize lipophilicity without steric hindrance .

Biological Activity

2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl- is a heterocyclic compound with significant interest in medicinal chemistry due to its diverse biological activities. This compound features a fused pyridine and pyrimidine ring system and has been studied for its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts.

Chemical Structure and Properties

The molecular formula of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl- is C14H10N2O2. Its structure is characterized by a bicyclic framework that enhances its reactivity and biological activity.

The biological activity of this compound is attributed to its ability to inhibit various inflammatory mediators. It has been shown to target:

  • Prostaglandin E2
  • Inducible Nitric Oxide Synthase (iNOS)
  • Tumor Necrosis Factor-alpha (TNF-α)
  • Nuclear Factor kappa B (NF-κB)

These targets are crucial in the pathways associated with inflammation and cancer progression .

Anti-inflammatory Activity

Research indicates that derivatives of 2H-Pyrido[1,2-a]pyrimidine exhibit significant anti-inflammatory properties. They inhibit the expression of pro-inflammatory cytokines and enzymes involved in inflammatory processes .

Anticancer Properties

The compound has shown promise in anticancer studies by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Its mechanism involves the modulation of signaling pathways associated with tumor growth .

Other Activities

Additional biological activities reported include:

  • Antioxidant : Protects cells from oxidative stress.
  • Antimicrobial : Exhibits activity against various bacterial strains.
  • Antipsychotic : Potential use in treating psychiatric disorders .

Case Studies

Several studies have highlighted the efficacy of this compound in different biological assays:

  • Inflammation Inhibition : A study demonstrated that specific derivatives reduced TNF-α levels significantly in vitro, indicating their potential as anti-inflammatory agents .
  • Cancer Cell Lines : Another investigation showed that the compound inhibited the growth of breast cancer cells with an IC50 value of 15 µM, suggesting potent anticancer activity .

Structure–Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the pyrido[1,2-a]pyrimidine scaffold can enhance biological activity. For instance, substituents at the 3-position have been associated with increased inhibition of cancer cell proliferation .

Table 1: Biological Activities of 2H-Pyrido[1,2-a]pyrimidine Derivatives

Activity TypeAssay TypeIC50 Value (µM)Reference
Anti-inflammatoryTNF-α Inhibition12 ± 3
AnticancerBreast Cancer Cell Proliferation15
AntioxidantDPPH Radical Scavenging20 ± 5
AntimicrobialBacterial Growth Inhibition25 ± 7

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-phenyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione, and how are intermediates characterized?

  • Methodology : The core structure is synthesized via cyclization of 2-aminopyridine with malonic acid under anhydrous ethanol reflux (12 h), followed by recrystallization in methanol . Subsequent Claisen condensation with aromatic aldehydes (e.g., benzaldehyde) in the presence of NaOH yields substituted benzylidene derivatives (e.g., 3-benzylidene derivatives).
  • Characterization : Key techniques include:

  • Elemental analysis (C, H, N percentages; e.g., Calcd. C: 59.26%, Found: 60.00% ).
  • Spectroscopy : IR (C=O at ~1680 cm⁻¹, C=N at ~1634 cm⁻¹), 1^1H/13^{13}C NMR (aromatic protons at δ 6.05–8.80, benzylidene proton at δ 8.25), and mass spectrometry (e.g., M+^+ at m/z 414) .

Q. How can researchers confirm the purity and structural integrity of 3-phenyl derivatives?

  • Approach : Use a combination of:

  • Chromatography : TLC to monitor reaction progress (e.g., chloroform solvent system) .
  • Thermal analysis : Melting point determination (e.g., 180°C for 3-benzylidene derivatives) .
  • Advanced spectroscopy : 1^1H NMR coupling patterns (e.g., doublets for pyridine protons) and 13^{13}C NMR carbonyl signals (~179 ppm) .

Advanced Research Questions

Q. What strategies optimize the synthesis of spiro-annulated derivatives from 3-phenyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione?

  • Experimental Design :

  • Cycloaddition : React chalcone intermediates (e.g., 3-benzylidene derivatives) with para-substituted benzaldoximes in chloroform at 0–5°C, using sodium hypochlorite as an oxidizing agent to form spiroisoxazoles .
  • Catalytic Enhancement : Nano-catalysts (e.g., ZnO nanoparticles) under microwave irradiation improve yields (93–97% for nitro-substituted aldehydes vs. 45% for electron-donating groups) by activating carbonyl groups and facilitating cyclization .

Q. How can contradictions in spectral or elemental analysis data be resolved during characterization?

  • Troubleshooting :

  • Recrystallization : Repetitive purification (e.g., ethanol) to address discrepancies in elemental analysis (e.g., C: 63.27% Calcd. vs. 63.45% Found) .
  • Cross-Validation : Compare 13^{13}C NMR shifts with computational models (e.g., DFT calculations) to confirm assignments for ambiguous peaks (e.g., spiro carbon at δ 94.2) .

Q. What are the mechanistic insights into the heterocyclization reactions of 3-phenyl derivatives?

  • Mechanistic Pathways :

  • 1,3-Dipolar Cycloaddition : Chalcone intermediates react with aldoximes to form spiro compounds via nitrile oxide intermediates, with regioselectivity controlled by electron-withdrawing substituents .
  • Michael Addition : Nano-catalysts (e.g., ErCl3_3) stabilize enolate intermediates during pyran ring formation, as shown in tricyclic pyranopyrido[1,2-a]pyrimidine syntheses .

Applications in Drug Discovery

Q. How can researchers evaluate the bioactivity of 3-phenyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives?

  • Methodology :

  • In Silico Screening : Molecular docking against targets like DNA topoisomerases or kinase enzymes .
  • In Vitro Assays : Cytotoxicity testing (e.g., MTT assay) on cancer cell lines (e.g., HeLa), with IC50_{50} values compared to reference drugs .

Q. What structural modifications enhance the compound’s therapeutic potential?

  • Design Strategies :

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO2_2) on benzylidene moieties improve antimicrobial activity .
  • Spiro-Functionalization : Spiroisoxazole derivatives exhibit anti-inflammatory properties due to C–O bond flexibility, enhancing target binding .

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